5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a methanesulfinylethyl substituent at the N1 position.
Properties
Molecular Formula |
C5H9BrN4OS |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
5-bromo-1-(2-methylsulfinylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4OS/c1-12(11)3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
DXTDSYSQNTYJMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the bromination of a suitable precursor, followed by the introduction of the methanesulfinyl group and the formation of the triazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanesulfinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The triazole ring may also contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Key Differences and Implications
- Polarity and Solubility : The methanesulfinylethyl group enhances aqueous solubility compared to methyl or unsubstituted analogs, making the compound more suitable for pharmaceutical formulations .
- The sulfoxide group may reduce toxicity compared to simple amines like Amitrole .
- Synthetic Complexity : Introducing the methanesulfinylethyl group requires additional alkylation steps, which may lower yields compared to simpler analogs .
Anticancer Potential
Triazol-3-amine derivatives exhibit anticancer activity via inhibition of protein kinases. For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed IC₅₀ values of 2–10 μM against breast cancer cell lines .
Biological Activity
5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₈BrN₃OS. The presence of the triazole ring and the methanesulfinyl group contributes to its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance:
- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives exhibited significant antimicrobial properties .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of triazole compounds to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anti-inflammatory Activity
Research has shown that triazole derivatives can also exhibit anti-inflammatory effects:
- COX Inhibition : A recent study focused on new alkyl derivatives of 5-bromo-1H-1,2,4-triazole and demonstrated their potential to inhibit COX-1 enzymes involved in the inflammatory response. This suggests a pathway through which these compounds could be developed into anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of triazole derivatives have been explored in several studies:
- Chemopreventive Effects : Certain substituted triazoles have shown promise in chemoprevention by inducing apoptosis in cancer cells. For example, triazole-thiones have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Research Findings : In vitro studies indicated that specific derivatives could significantly reduce cell viability in cancer models by modulating pathways associated with cell proliferation and apoptosis .
Case Studies
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine with high purity?
A1. Synthesis typically involves multi-step protocols:
- Step 1: Bromination of the triazole core using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 2: Alkylation with 2-methanesulfinylethyl groups via nucleophilic substitution. Use potassium carbonate as a base in acetonitrile under reflux (80°C, 12–24 hours). Monitor progress via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) .
- Critical Considerations: Optimize stoichiometry (1:1.2 molar ratio of triazole to alkylating agent) to minimize byproducts. Purity (>95%) is confirmed via HPLC (C18 column, methanol:water 70:30, retention time ~8.2 min) .
Q. Q2. How can researchers characterize the structural stability of this compound under varying pH conditions?
A2. Conduct accelerated stability studies:
- Experimental Design: Prepare solutions in buffers (pH 1.2, 4.5, 7.4, 9.0) and incubate at 37°C for 72 hours. Analyze degradation products using LC-MS (ESI+ mode) and compare with reference standards .
- Key Metrics: Track changes in UV-Vis absorbance (λmax = 265 nm) and monitor sulfinyl group oxidation via FT-IR (S=O stretch at 1030–1070 cm⁻¹) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictory data regarding this compound’s inhibitory activity across enzymatic assays?
A3. Contradictions may arise from assay conditions or protein conformations. Mitigate via:
- Standardized Assay Protocols: Use recombinant enzymes (e.g., α-glucosidase) at fixed concentrations (0.1–1.0 µM) in Tris-HCl buffer (pH 7.4, 25°C). Include positive controls (e.g., acarbose) .
- Structural Validation: Confirm compound integrity post-assay using HRMS and ¹H/¹³C NMR (e.g., δ 8.2 ppm for triazole protons, δ 45–50 ppm for sulfinyl carbons) .
- Data Interpretation: Apply kinetic modeling (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. Q4. How can researchers elucidate the mechanism of action of this compound in microbial membrane disruption?
A4. Combine biophysical and microbiological approaches:
- Lipid Bilayer Studies: Use patch-clamp electrophysiology to assess ion channel modulation in artificial membranes (e.g., DOPC:DOPS 7:3). Track conductance changes at 100 nM–10 µM compound concentrations .
- Microscopy: Employ TEM/SEM to visualize morphological changes in E. coli or C. albicans after 24-hour exposure (MIC50 = 8–12 µg/mL) .
- Proteomic Profiling: Perform 2D gel electrophoresis or LC-MS/MS to identify disrupted membrane proteins (e.g., porins, ATP synthases) .
Methodological Guidance
Q. Q5. What analytical techniques are critical for distinguishing between tautomeric forms of this compound?
A5. Tautomerism in triazoles requires advanced structural analysis:
- X-ray Crystallography: Resolve tautomeric states (e.g., 1H vs. 2H forms) with single-crystal diffraction (resolution ≤ 0.8 Å). Compare bond lengths (N–C vs. C–S) .
- Solid-State NMR: Use ¹⁵N CP/MAS NMR to detect nitrogen environments (δ 150–220 ppm for amine vs. imine forms) .
- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G**) to predict tautomer stability (ΔG < 2 kcal/mol favors dominant form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
